Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 473257-61-3
VCID: VC2036972
InChI: InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)Cl
Molecular Formula: C11H9ClFNO2
Molecular Weight: 241.64 g/mol

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate

CAS No.: 473257-61-3

Cat. No.: VC2036972

Molecular Formula: C11H9ClFNO2

Molecular Weight: 241.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate - 473257-61-3

Specification

CAS No. 473257-61-3
Molecular Formula C11H9ClFNO2
Molecular Weight 241.64 g/mol
IUPAC Name ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
Standard InChI InChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3
Standard InChI Key WQINJRZUYBEIPG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)Cl
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)Cl

Introduction

Chemical Structure and Properties

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate belongs to the indole family, which comprises a significant class of heterocyclic systems found in numerous natural products and pharmaceutical compounds. The structure consists of an indole core with specific substituents: a chlorine atom at position 5, a fluorine atom at position 4, and an ethyl carboxylate group at position 2.

Physical and Chemical Properties

The compound has the molecular formula C11H9ClFNO2 with a molecular weight of 241.64 g/mol . Its structure can be represented by the SMILES notation CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)Cl. The chemical structure is characterized by the following identifiers:

PropertyValue
Molecular FormulaC11H9ClFNO2
Molecular Weight241.64 g/mol
IUPAC Nameethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate
CAS Number473257-61-3
InChIInChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3
InChIKeyWQINJRZUYBEIPG-UHFFFAOYSA-N

The halogen substituents (chlorine and fluorine) significantly influence the compound's properties, enhancing its lipophilicity and potentially improving its bioavailability for pharmacological applications. The ethyl carboxylate group contributes to the compound's solubility profile and provides a reactive site for further chemical modifications.

Synthesis Methods

Several synthetic routes have been developed for the preparation of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, with varying degrees of efficiency and yield.

Standard Synthetic Approach

The conventional synthesis typically involves the reaction of 5-chloro-4-fluoroindole with ethyl chloroformate under anhydrous conditions. This reaction requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The synthesis is generally carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale synthesis, continuous flow reactors are often employed to provide better control over reaction conditions and improve yields. Automated systems can reduce human error and enhance safety during the manufacturing process. The optimization of reaction parameters such as temperature, solvent selection, and catalyst loading is crucial for maximizing yield and purity.

Chemical Reactions

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate can participate in various chemical transformations, providing access to diverse derivatives with modified properties and biological activities.

Types of Reactions

The compound can undergo several types of reactions due to its functional groups:

  • Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Hydrolysis: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, which serves as a precursor for further transformations, particularly in the synthesis of amide derivatives .

  • Coupling Reactions: The carboxylate group can participate in coupling reactions to form larger molecules, such as peptides or polymers, expanding the compound's synthetic utility.

Reaction Products

The products formed from these reactions depend on the specific reagents and conditions employed. Nucleophilic substitution can yield various substituted indoles, while oxidation and reduction produce compounds with different oxidation states. These transformations are valuable for creating libraries of analogs for structure-activity relationship studies.

Biological Activities

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate exhibits significant biological activities, making it a promising candidate for various therapeutic applications.

Anticancer Activity

Research indicates that this compound inhibits the proliferation of cancer cells. Studies on HCT-116 colon cancer cells have shown that it significantly reduces cell viability and induces apoptosis through caspase activation. The compound has also demonstrated potential as a protein kinase inhibitor, particularly against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Antiviral Properties

The compound has been identified as an effective inhibitor of HIV-1 reverse transcriptase, showcasing its potential in developing therapies against HIV. Its unique substitution pattern enhances its inhibitory potency against both wild-type and drug-resistant variants of the enzyme. The specific interaction between the compound and the HIV-1 reverse transcriptase enzyme contributes to its antiviral efficacy.

Antimicrobial Activity

In vitro assays have demonstrated that this compound exhibits superior antimicrobial activity compared to traditional antibiotics against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity makes it a promising candidate for addressing antibiotic resistance challenges.

Biological ActivityTarget/MechanismResearch Finding
AnticancerProtein kinase inhibition, specifically VEGFR-2Reduces cell viability and induces apoptosis in HCT-116 colon cancer cells
AntiviralHIV-1 reverse transcriptase inhibitionEffective against both wild-type and drug-resistant variants
AntimicrobialCell wall/membrane disruptionSuperior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics

Spectroscopic Characterization

Spectroscopic methods play a crucial role in confirming the structure and purity of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. Various analytical techniques have been employed for its characterization.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula through exact mass measurement.

Mechanism of Action

The biological effects of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate are mediated through specific interactions with molecular targets.

Biochemical Interactions

The compound interacts with various biological macromolecules, leading to diverse biochemical effects. The presence of halogen substituents enhances its lipophilicity, which may improve bioavailability and interaction with target proteins. The compound has been shown to inhibit enzymes associated with cancer cell proliferation and induce apoptosis in cancer cells.

Structure-Activity Relationships

Structure-activity relationship studies of indole derivatives similar to Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate have revealed important insights into the role of substituents in determining biological activity. For instance, research on indole-2-carboxamides has demonstrated that the presence of an electron-withdrawing group at the C5-position, such as chlorine, significantly impacts binding affinity and binding cooperativity . These findings provide valuable guidance for the rational design of more potent and selective derivatives.

Comparison with Similar Compounds

Comparing Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate with structurally related compounds provides insights into the effects of structural modifications on chemical and biological properties.

Positional Isomers

Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylate, a positional isomer with the chlorine and fluorine atoms at different positions, exhibits distinct properties due to the altered substitution pattern . The different arrangement of substituents affects the electron distribution in the molecule, potentially leading to different biological activities.

Related Derivatives

Ethyl 5-chloroindole-2-carboxylate, which lacks the fluoro substituent, provides a basis for understanding the impact of the additional halogen on the compound's properties and activities . The absence of fluorine may affect the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Similarly, ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate, which has a methoxy group instead of a chloro substituent, demonstrates how changing the nature of the substituent can modify the compound's behavior.

The table below summarizes the structural and property differences among these related compounds:

CompoundStructure VariationImpact on Properties
Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylateBase compoundReference
Ethyl 7-chloro-5-fluoro-1H-indole-2-carboxylateAltered positions of Cl and FDifferent electron distribution and potential binding properties
Ethyl 5-chloroindole-2-carboxylateAbsence of F substituentReduced lipophilicity, potentially different biological activities
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylateReplacement of Cl with OCH3Different electronic effects, potential metabolic implications

Applications in Research

Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate serves as a valuable tool in various research areas, particularly in medicinal chemistry and drug development.

Medicinal Chemistry

In medicinal chemistry, the compound functions as a building block for the development of biologically active molecules. Its scaffold provides a foundation for the synthesis of libraries of analogs with potentially enhanced pharmacological properties. The established biological activities of the compound make it an attractive starting point for the development of therapeutic agents targeting cancer, viral infections, and bacterial infections.

Structure-Activity Relationship Studies

The compound is utilized in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity . By systematically altering specific parts of the molecule, researchers can identify critical features required for activity and optimize compounds for specific therapeutic targets.

Synthetic Intermediate

As a synthetic intermediate, Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate can be transformed into more complex molecules with diverse applications. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then be used in the synthesis of amide derivatives with potentially enhanced biological activities, as demonstrated in the development of indole-2-carboxamide inhibitors .

Future Research Directions

The promising properties of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate open up several avenues for future research.

Optimization of Synthesis

Further optimization of synthetic methodologies could lead to more efficient and environmentally friendly production processes. The development of catalytic methods, green chemistry approaches, and continuous flow techniques may improve yields and reduce waste generation.

Expanded Biological Evaluation

Comprehensive evaluation of the compound's biological activities against a wider range of disease targets could reveal new therapeutic applications. Detailed mechanistic studies could provide insights into its mode of action and guide the development of more effective derivatives.

Development of Drug Delivery Systems

Research into drug delivery systems specifically designed for Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate and its derivatives could enhance their efficacy and reduce potential side effects. Nanoformulations, targeted delivery approaches, and prodrug strategies may improve the compound's pharmacokinetic properties.

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